molecular formula C10H10Cl2N2O2 B6189344 1-aminoisoquinoline-6-carboxylic acid dihydrochloride CAS No. 2639426-72-3

1-aminoisoquinoline-6-carboxylic acid dihydrochloride

Cat. No.: B6189344
CAS No.: 2639426-72-3
M. Wt: 261.10 g/mol
InChI Key: PMOLYOYEGKHASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-aminoisoquinoline-6-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C10H8N2O2. It has a molecular weight of 224.65 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N2O2.ClH/c11-9-8-2-1-7 (10 (13)14)5-6 (8)3-4-12-9;/h1-5H, (H2,11,12) (H,13,14);1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-aminoisoquinoline-6-carboxylic acid dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Isoquinoline", "Ethyl chloroacetate", "Hydrogen gas", "Sodium hydroxide", "Hydrochloric acid", "Ammonia gas" ], "Reaction": [ "Step 1: Isoquinoline is reacted with ethyl chloroacetate in the presence of sodium hydroxide to form ethyl 1-isoquinolinecarboxylate.", "Step 2: Ethyl 1-isoquinolinecarboxylate is hydrogenated in the presence of hydrogen gas and a palladium catalyst to form 1-aminoisoquinoline.", "Step 3: 1-aminoisoquinoline is oxidized with sodium hypochlorite to form 1-aminoisoquinoline-6-carboxylic acid.", "Step 4: 1-aminoisoquinoline-6-carboxylic acid is reacted with hydrochloric acid to form 1-aminoisoquinoline-6-carboxylic acid dihydrochloride.", "Step 5: The dihydrochloride salt is purified by recrystallization from water and dried to obtain the final product." ] }

CAS No.

2639426-72-3

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

1-aminoisoquinoline-6-carboxylic acid;dihydrochloride

InChI

InChI=1S/C10H8N2O2.2ClH/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9;;/h1-5H,(H2,11,12)(H,13,14);2*1H

InChI Key

PMOLYOYEGKHASI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1C(=O)O.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.